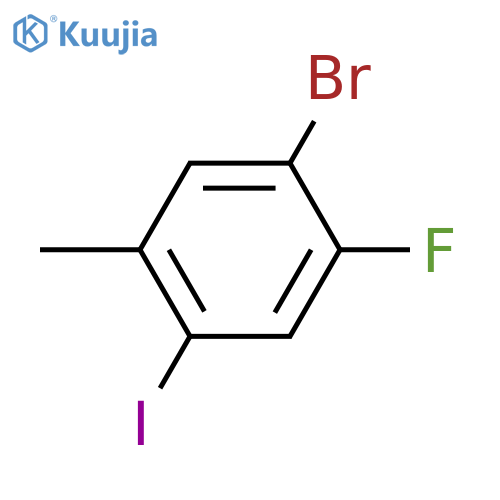

Cas no 861928-20-3 (1-Bromo-2-fluoro-4-iodo-5-methylbenzene)

1-Bromo-2-fluoro-4-iodo-5-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-fluoro-4-iodo-5-methylbenzene

- 5-Bromo-4-fluoro-2-iodotoluene

- 1-Bromo-2-fluoro-4-iodo-5-methylbenzene (ACI)

- VHRSAHJSLCELMF-UHFFFAOYSA-N

- MFCD09800686

- 861928-20-3

- FS-4214

- 1-bromo-2-fluoro-4-iodo-5-methyl-benzene

- A12897

- SCHEMBL12611014

- DTXSID20479678

- DA-02103

- SY110077

- CS-0148867

- AKOS005256385

-

- MDL: MFCD09800686

- インチ: 1S/C7H5BrFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3

- InChIKey: VHRSAHJSLCELMF-UHFFFAOYSA-N

- SMILES: FC1C(Br)=CC(C)=C(I)C=1

計算された属性

- 精确分子量: 313.86000

- 同位素质量: 313.86034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- XLogP3: 3.7

じっけんとくせい

- PSA: 0.00000

- LogP: 3.50120

1-Bromo-2-fluoro-4-iodo-5-methylbenzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317043-5g |

1-bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 5g |

$1723.0 | 2023-09-05 | ||

| Enamine | EN300-317043-10.0g |

1-bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 10.0g |

$2166.0 | 2023-02-24 | ||

| Enamine | EN300-317043-5.0g |

1-bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 5.0g |

$1723.0 | 2023-02-24 | ||

| eNovation Chemicals LLC | Y1054358-5g |

5-Bromo-4-fluoro-2-iodotoluene |

861928-20-3 | 98% | 5g |

$105 | 2024-06-06 | |

| Enamine | EN300-317043-1.0g |

1-bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 1.0g |

$657.0 | 2023-02-24 | ||

| Ambeed | A905753-5g |

1-Bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 98% | 5g |

$97.0 | 2024-04-17 | |

| TRC | B789500-100mg |

1-Bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B789500-50mg |

1-Bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A010011847-25g |

5-Bromo-4-fluoro-2-iodotoluene |

861928-20-3 | 95% | 25g |

$325.06 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK168-1g |

1-Bromo-2-fluoro-4-iodo-5-methylbenzene |

861928-20-3 | 98% | 1g |

271.0CNY | 2021-07-15 |

1-Bromo-2-fluoro-4-iodo-5-methylbenzene 関連文献

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

1-Bromo-2-fluoro-4-iodo-5-methylbenzeneに関する追加情報

1-Bromo-2-fluoro-4-iodo-5-methylbenzene (CAS No 861928-20-3)

1-Bromo-2-fluoro-4-iodo-5-methylbenzene, also known by its CAS registry number 861928-20-3, is a highly specialized aromatic compound with a unique substitution pattern. This compound belongs to the class of polyhalogenated benzenes, which have garnered significant attention in various fields due to their versatile chemical properties. The molecule features a bromine atom at position 1, a fluorine atom at position 2, an iodine atom at position 4, and a methyl group at position 5 on the benzene ring. This specific arrangement of substituents imparts distinctive electronic and steric effects, making it valuable for advanced chemical applications.

The synthesis of 1-bromo-2-fluoro-4-iodo-5-methylbenzene typically involves multi-step organic reactions, often employing electrophilic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce halogen atoms at specific positions on the benzene ring. These methods are not only environmentally friendly but also align with the growing demand for sustainable chemical processes.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The presence of multiple halogen atoms allows for further functionalization, enabling the construction of complex molecular frameworks. For example, recent studies have demonstrated its utility in synthesizing bioactive molecules with potential anticancer properties. The methyl group at position 5 serves as a site for additional modifications, such as alkylation or acylation, further expanding its versatility.

In materials science, 1-bromo-2-fluoro-4-iodo-5-methylbenzene has been investigated as a precursor for advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the electron-withdrawing effects of bromine and fluorine atoms, make it suitable for applications requiring precise control over charge transport mechanisms. Recent research has highlighted its potential in developing high-efficiency OLEDs with improved color purity and operational stability.

The physical properties of this compound are equally noteworthy. It exhibits a high melting point due to strong intermolecular forces arising from the halogen atoms. Its solubility in organic solvents is moderate, making it amenable to solution-phase reactions. The compound is stable under normal conditions but requires protection from moisture and light to prevent degradation.

In terms of safety considerations, while handling 1-bromo-2-fluoro-4-iodo-5-methylbenzene, appropriate personal protective equipment should be used to minimize exposure risks. Although it is not classified as a hazardous substance under standard conditions, prolonged or excessive exposure may cause irritation to the eyes and skin.

The demand for this compound has been steadily increasing due to its role in cutting-edge research and industrial applications. Its inclusion in various chemical libraries has facilitated its use in high-throughput screening processes for drug discovery. Furthermore, its compatibility with modern analytical techniques such as NMR spectroscopy and mass spectrometry enhances its utility in structural elucidation studies.

In conclusion, 1-bromo-2-fluoro-4-iodo-5-methylbenzene (CAS No 861928-20) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique substitution pattern, combined with advancements in synthetic methodologies and application-oriented research, positions it as an essential building block in contemporary chemical innovation.

861928-20-3 (1-Bromo-2-fluoro-4-iodo-5-methylbenzene) Related Products

- 1291491-22-9(2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)

- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)

- 2229012-51-3(5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile)

- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)

- 878056-23-6(2-(3-{(4-chlorophenyl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)

- 2166932-57-4(8-3-(methoxymethyl)-1,2,4-oxadiazol-5-yl-2-oxa-6-azaspiro3.4octane)

- 1270532-72-3(tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)

- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)